

# Application Note & Protocol: Efficient Removal of Unconjugated MB 660R NHS Ester

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MB 660R NHS Ester

Cat. No.: B13720212

[Get Quote](#)

## Introduction

**MB 660R NHS Ester** is a bright and photostable, amine-reactive fluorescent dye ideal for labeling proteins, antibodies, and other biomolecules.<sup>[1][2]</sup> This far-red dye, with a maximum absorption at approximately 665 nm and emission around 685 nm, is well-suited for applications such as confocal microscopy.<sup>[1][2][3]</sup> The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on biomolecules (e.g., the side chain of lysine residues) at a pH of 7-9 to form a stable covalent amide bond.<sup>[1][2]</sup>

Following the conjugation reaction, it is critical to remove any unconjugated or free MB 660R dye. Failure to do so can lead to inaccurate quantification of labeling efficiency (degree of labeling), high background fluorescence, and non-specific signals in downstream applications. This document provides detailed protocols for two common and effective methods for removing unconjugated **MB 660R NHS Ester**: Size-Exclusion Chromatography (using spin columns) and Dialysis.

## Method Selection

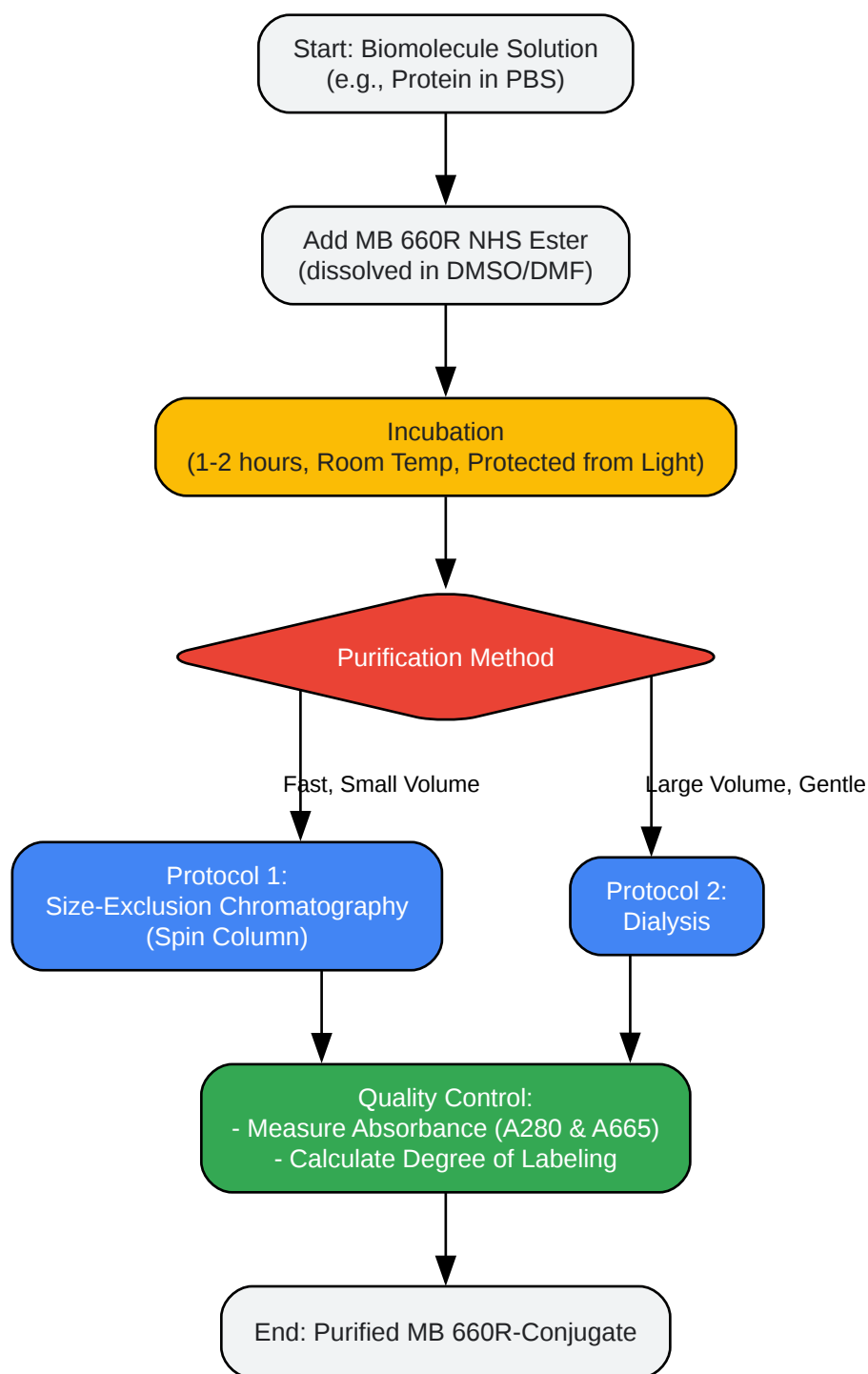
The choice between size-exclusion chromatography and dialysis depends on factors such as sample volume, desired speed, and the specific properties of the labeled biomolecule. Both methods separate the larger dye-conjugated biomolecule from the smaller, free dye based on significant differences in molecular weight. The **MB 660R NHS Ester** has a molecular weight of approximately 841 Da.<sup>[1][4]</sup>

## Data Presentation: Comparison of Purification Methods

Feature	Size-Exclusion Chromatography (Spin Columns)	Dialysis
Principle	Separation based on molecular size; large molecules elute first.[5][6]	Diffusion across a semi-permeable membrane based on a concentration gradient.[5][7]
Typical Time	5-10 minutes.[5]	4 hours to overnight.[5]
Pros	Fast, high protein recovery (>90%), easy to use, effective removal of small molecules.[5][8]	Gentle on proteins, effective buffer exchange, handles a wide range of sample volumes.[5]
Cons	Can cause sample dilution, limited sample volume per column, potential for minor protein loss on the column matrix.[5]	Time-consuming, requires large volumes of buffer, risk of sample loss from leaks or non-specific binding to the membrane.[5]
Recommended For	Rapid purification of small to medium volume samples (typically < 4 mL).	Larger sample volumes, sensitive proteins, or when buffer exchange is also required.

## Experimental Workflow

The overall process from labeling to purification is outlined in the diagram below.



[Click to download full resolution via product page](#)

Caption: General workflow for biomolecule labeling and purification.

## Experimental Protocols

## Protocol 1: Removal of Free Dye using a Desalting Spin Column

This method is ideal for rapid cleanup of labeling reactions and provides high recovery of the conjugated protein.<sup>[5][8]</sup>

### Materials:

- Labeled biomolecule reaction mixture
- Desalting spin column with an appropriate molecular weight cut-off (MWCO), typically  $\geq 7$  kDa for proteins.<sup>[9]</sup>
- Microcentrifuge and compatible collection tubes
- Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

### Methodology:

- Prepare the Spin Column:
  - Remove the bottom plug of the spin column and loosen the cap.
  - Place the column into a collection tube.
  - Centrifuge at 1,000-1,500 x g for 1-2 minutes to remove the storage buffer.<sup>[10]</sup> Discard the flow-through.
- Equilibrate the Column:
  - Place the column in a new collection tube.
  - Add 300-500  $\mu$ L of purification buffer to the top of the resin bed.
  - Centrifuge at 1,000-1,500 x g for 2 minutes. Discard the buffer.
  - Repeat this equilibration step 2-3 times to ensure the column is fully equilibrated with your buffer.<sup>[5]</sup>

- Load the Sample:
  - Place the spin column into a new, clean collection tube.
  - Slowly apply the entire labeling reaction mixture to the center of the resin bed.[\[5\]](#)[\[9\]](#) Avoid touching the sides of the column wall.
- Elute the Labeled Protein:
  - Centrifuge the column at 1,000-1,500 x g for 2-3 minutes.[\[5\]](#)[\[10\]](#)
  - The purified, labeled biomolecule will be collected in the tube. The smaller, unconjugated MB 660R dye will be retained in the resin.
- Storage:
  - Store the purified conjugate protected from light at 4°C. For long-term storage, consider adding a stabilizer (e.g., BSA) and storing at -20°C in single-use aliquots.[\[11\]](#)

## Protocol 2: Removal of Free Dye using Dialysis

Dialysis is a gentle but more time-consuming method suitable for larger sample volumes and sensitive proteins.[\[5\]](#)[\[12\]](#)

### Materials:

- Labeled biomolecule reaction mixture
- Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins).[\[5\]](#)[\[13\]](#)
- Dialysis clips (if using tubing)
- Large beaker (e.g., 1-2 L)
- Dialysis buffer (e.g., PBS, pH 7.2-7.4)
- Stir plate and stir bar

### Methodology:

- Prepare the Dialysis Membrane:
  - Cut the required length of dialysis tubing or hydrate the cassette according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.[\[5\]](#)[\[14\]](#)
- Load the Sample:
  - Securely close one end of the tubing with a dialysis clip.
  - Load the labeling reaction mixture into the dialysis bag/cassette, ensuring to leave some headspace to allow for potential sample dilution.
  - Secure the other end of the tubing with a second clip.
- Conduct Dialysis:
  - Place the sealed dialysis bag/cassette into the beaker containing a large volume of cold (4°C) dialysis buffer (at least 100-200 times the sample volume).[\[13\]](#)[\[15\]](#)
  - Place the beaker on a stir plate and stir gently at 4°C to maintain a concentration gradient. [\[13\]](#)[\[16\]](#)
- Change the Buffer:
  - Allow dialysis to proceed for at least 2-3 hours.[\[7\]](#)[\[16\]](#)
  - Discard the used buffer and replace it with an equal volume of fresh, cold dialysis buffer.
  - Repeat the buffer change at least two more times. For complete removal of the free dye, an overnight dialysis step after the second or third buffer change is highly recommended. [\[5\]](#)[\[7\]](#)
- Recover the Sample:
  - Carefully remove the dialysis bag/cassette from the buffer.
  - Open one end and pipette the purified labeled biomolecule into a clean storage tube.

- Storage:
  - Store the purified conjugate protected from light as described in the previous protocol.[5]

## Troubleshooting & Optimization

- Low Protein Recovery: If using a spin column, ensure the correct MWCO was selected for your protein. For dialysis, check for leaks in the tubing or cassette. Some non-specific binding to the membrane can occur.
- Incomplete Dye Removal: For spin columns, ensure you are not overloading the column beyond its recommended capacity. For dialysis, increase the number of buffer changes or the duration of the dialysis.[14]
- Protein Stability: Perform all purification steps at 4°C if your protein is sensitive to degradation or aggregation.[5][16]
- Solvent Concentration: If the **MB 660R NHS Ester** was dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically  $\leq 10\%$ ) to avoid protein denaturation.[5][11]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. vectorlabs.com [vectorlabs.com]
2. vectorlabs.com [vectorlabs.com]
3. medchemexpress.com [medchemexpress.com]
4. MB 660R | BroadPharm [broadpharm.com]
5. benchchem.com [benchchem.com]
6. info.gbiosciences.com [info.gbiosciences.com]
7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. broadpharm.com [broadpharm.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. bocsci.com [bocsci.com]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. repligen.com [repligen.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. static.igem.org [static.igem.org]
- To cite this document: BenchChem. [Application Note & Protocol: Efficient Removal of Unconjugated MB 660R NHS Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13720212#protocol-for-removing-unconjugated-mb-660r-nhs-ester]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)



